molecular formula C7H10N2O B179500 1-Propyl-1H-imidazole-4-carbaldehyde CAS No. 199192-04-6

1-Propyl-1H-imidazole-4-carbaldehyde

Cat. No. B179500
M. Wt: 138.17 g/mol
InChI Key: VLWJUYLXFWFDSW-UHFFFAOYSA-N
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Patent
US08877804B2

Procedure details

To a suspension of NaH (95%, 231 mg, 9.18 mmol) in THF (20 ml) was added 4-imidazole carboxaldehyde (588 mg, 6.12 mmol) under ice cooling. The mixture was refluxed for 2 hours under nitrogen atmosphere. The mixture was cooled to room temperature and 1-iodopropane (5 ml) was added to the mixture and then refluxed for another 2 hours. The mixture was cooled down to rt and quenched with water. The solution was extracted with EtOAc (2×50 ml), washed with brine, dried over Na2SO4, concentrated in vacuo. The crude product was purified by column chromatography on silica gel (0-10% MeOH in CH2Cl2) to give the title compound (487 mg, 58%).
Name
Quantity
231 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
588 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
58%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[CH:7]=[C:6]([CH:8]=[O:9])[N:5]=[CH:4]1.I[CH2:11][CH2:12][CH3:13]>C1COCC1>[CH2:11]([N:3]1[CH:7]=[C:6]([CH:8]=[O:9])[N:5]=[CH:4]1)[CH2:12][CH3:13] |f:0.1|

Inputs

Step One
Name
Quantity
231 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
588 mg
Type
reactant
Smiles
N1C=NC(=C1)C=O
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
ICCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2 hours under nitrogen atmosphere
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for another 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled down to rt
CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with EtOAc (2×50 ml)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel (0-10% MeOH in CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
C(CC)N1C=NC(=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 487 mg
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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